2-(Trifluoromethyl)imidazo[1,2-a]pyrazine
Overview
Description
2-(Trifluoromethyl)imidazo[1,2-a]pyrazine is a heterocyclic compound with the molecular formula C7H4F3N3. It is characterized by the presence of a trifluoromethyl group attached to an imidazo[1,2-a]pyrazine scaffold. This compound is of significant interest in organic synthesis and drug development due to its unique chemical properties and biological activities .
Scientific Research Applications
2-(Trifluoromethyl)imidazo[1,2-a]pyrazine has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
It has been suggested that imidazo[1,2-a]pyrazine derivatives can act on the pi3k-akt-mtor signaling pathway, which is frequently activated in human malignancies .
Mode of Action
A study on a similar compound, an imidazo[1,2-a]pyrazine derivative a4, showed potent and broad-spectrum anti-influenza activity, especially against the oseltamivir-resistant h1n1/pdm09 strain . This suggests that 2-(Trifluoromethyl)imidazo[1,2-a]pyrazine might interact with its targets in a similar manner.
Biochemical Pathways
Given the potential action on the pi3k-akt-mtor signaling pathway , it can be inferred that the compound might influence cell growth, proliferation, and survival pathways.
Result of Action
Based on the anti-influenza activity of a similar compound, it can be inferred that this compound might induce changes in viral proteins, potentially leading to the inhibition of viral replication .
Biochemical Analysis
Biochemical Properties
It is known that imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . The compound is generated in situ by the reaction between an aryl aldehyde and 2-aminopyridine or 2-aminopyrazine .
Cellular Effects
Imidazo[1,2-a]pyrazine derivatives have shown potent anticancer activity for KRAS G12C-mutated NCI-H358 cells
Molecular Mechanism
Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . The compound is generated in situ by the reaction between an aryl aldehyde and 2-aminopyridine or 2-aminopyrazine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)imidazo[1,2-a]pyrazine can be achieved through various methods. One efficient method involves the iodine-catalyzed one-pot three-component condensation reaction. This reaction typically involves an aryl aldehyde, 2-aminopyrazine, and tert-butyl isocyanide, leading to the formation of the desired imidazo[1,2-a]pyrazine derivative .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic route suggests its potential for industrial applications, provided that reaction conditions are optimized for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)imidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The imidazo[1,2-a]pyrazine scaffold can undergo [4 + 1] cycloaddition reactions.
Common Reagents and Conditions:
Electrophilic Trifluoromethylating Reagents: Used for trifluoromethylation reactions under mild conditions.
Iodine Catalysts: Employed in the synthesis of imidazo[1,2-a]pyrazine derivatives.
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyrazine derivatives, which can exhibit diverse biological activities .
Comparison with Similar Compounds
- 6-(Trifluoromethyl)imidazo[1,2-a]pyridine
- 2-(Trifluoroacetamido)imidazo[1,2-a]pyridine
- 8-Chloro-2-isopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Comparison: 2-(Trifluoromethyl)imidazo[1,2-a]pyrazine is unique due to its trifluoromethyl group, which imparts distinct electronic properties and enhances its biological activity. Compared to similar compounds, it exhibits a broader range of biological activities and greater stability under various reaction conditions .
Properties
IUPAC Name |
2-(trifluoromethyl)imidazo[1,2-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)5-4-13-2-1-11-3-6(13)12-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOZMIOBJGXNBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=N1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390500 | |
Record name | 2-(trifluoromethyl)imidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10390500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109113-96-4 | |
Record name | 2-(trifluoromethyl)imidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10390500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(trifluoromethyl)imidazo[1,2-a]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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